molecular formula C7H14Cl2N4O B12314855 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

Cat. No.: B12314855
M. Wt: 241.12 g/mol
InChI Key: CBEIXALJAULCIB-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H12N4O. It is a derivative of piperidine and triazole, which are both important scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is unique due to its combination of the piperidine and triazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

3-(2H-triazol-4-yl)piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c12-7(2-1-3-8-5-7)6-4-9-11-10-6;;/h4,8,12H,1-3,5H2,(H,9,10,11);2*1H

InChI Key

CBEIXALJAULCIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=NNN=C2)O.Cl.Cl

Origin of Product

United States

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